molecular formula C7H4F4O3S B6351631 2-Fluoro-4-(trifluoromethylsulfonyl)phenol CAS No. 1274892-06-6

2-Fluoro-4-(trifluoromethylsulfonyl)phenol

Cat. No.: B6351631
CAS No.: 1274892-06-6
M. Wt: 244.17 g/mol
InChI Key: YVMVYIUBSGCSGI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethylsulfonyl)phenol is an organic compound with the molecular formula C7H4F4O3S. It is characterized by the presence of a fluorine atom and a trifluoromethylsulfonyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol typically involves the introduction of the fluorine and trifluoromethylsulfonyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with fluorinating agents and trifluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethylsulfonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Fluoro-4-(trifluoromethylsulfonyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol involves its interaction with molecular targets and pathways. The presence of the fluorine and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways, leading to potential therapeutic effects or other biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-2-(trifluoromethyl)phenol
  • 2-Fluoro-4-trifluoromethanesulfonylphenol

Uniqueness

2-Fluoro-4-(trifluoromethylsulfonyl)phenol is unique due to the combination of the fluorine atom and the trifluoromethylsulfonyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

2-fluoro-4-(trifluoromethylsulfonyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O3S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMVYIUBSGCSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242604
Record name Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274892-06-6
Record name Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1274892-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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